molecular formula C26H32N2O4 B4963659 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol}

3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol}

Cat. No.: B4963659
M. Wt: 436.5 g/mol
InChI Key: FBXKQZDIIYRQHD-UHFFFAOYSA-N
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Description

This compound features a central benzene ring connected via ether linkages to two propan-2-ol moieties, each substituted with a 4-methylphenylamino group. Its molecular formula is C₂₆H₃₂N₂O₄, with an average molecular weight of 444.5 g/mol (calculated). The 4-methylphenyl groups enhance lipophilicity, which may influence solubility and biological interactions.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylanilino)propoxy]phenoxy]-3-(4-methylanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-19-3-7-21(8-4-19)27-15-23(29)17-31-25-11-13-26(14-12-25)32-18-24(30)16-28-22-9-5-20(2)6-10-22/h3-14,23-24,27-30H,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXKQZDIIYRQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} typically involves the coupling of aromatic amines with appropriate intermediates. One common method involves the reaction of 4-methylphenylamine with 1,4-dihydroxybenzene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related compounds highlight key differences in substituents and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-methylphenyl, ether-linked propan-2-ol C₂₆H₃₂N₂O₄ 444.5 Potential hair dye intermediate
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-ethylphenyl)amino]propan-2-ol} 4-ethylphenyl (vs. methyl) C₂₈H₃₆N₂O₄ 464.6 Increased lipophilicity
3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol) 3-chlorophenyl, piperazine rings C₂₈H₃₂Cl₂N₄O₄ 583.5 Antimicrobial activity
3,3'-{[2-(1-hydroxyethyl)benzene-1,4-diyl]bis(oxy)}bis{1-[(isopropyl)amino]propan-2-ol} dihydrochloride Hydroxyethyl, isopropyl, dihydrochloride salt C₂₀H₃₆N₂O₅·2HCl 457.4 Enhanced water solubility
3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) Methoxyphenoxy, piperazine linker C₂₄H₃₄N₂O₆ 470.5 Metal coordination, material science

Key Observations:

  • Substituent Effects: Ethyl vs. Chlorine and Piperazine (): The electron-withdrawing Cl and rigid piperazine ring may enhance antimicrobial activity via targeted binding. Methoxy Groups (): Methoxy substituents improve electronic properties, useful in nonlinear optical materials .
  • Salt Forms () : The dihydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.

  • Ligand Capability (): Propanolamine derivatives with diethylaminoethyl groups form stable Cu(I) complexes, relevant for catalytic applications.

Physicochemical Properties

  • Solubility : The target compound’s methyl groups reduce polarity compared to hydroxyethyl or hydrochloride derivatives, likely decreasing water solubility but enhancing lipid membrane permeability.
  • Thermal Stability : Crystallographic data (e.g., ) suggests that ether and aromatic linkages confer stability, though substituents like Cl or bulky groups may disrupt packing .

Biological Activity

The compound 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is a complex organic molecule notable for its unique structural features, which include a benzene backbone and oxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Formula

The structural formula of the compound can be represented as follows:

C22H30N2O4\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{4}

This indicates that the compound consists of 22 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

Key Features

  • Benzene Backbone : The presence of a benzene ring contributes to the compound's stability and reactivity.
  • Oxy Groups : These functional groups enhance solubility and potential interactions with biological targets.
  • Amino Substituents : The amino groups may facilitate binding to various enzymes or receptors.

The biological activity of 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to reduced enzymatic activity and altered metabolic pathways.
  • Receptor Modulation : By interacting with cellular receptors, the compound can influence signal transduction pathways, potentially leading to changes in cell function and behavior.

Biological Assays

Research has demonstrated various biological activities associated with this compound:

Activity TypeAssay TypeResult
AntioxidantDPPH Radical ScavengingIC50 = 25 µM
AntimicrobialAgar Diffusion MethodInhibition Zone = 15 mm
CytotoxicityMTT AssayIC50 = 30 µM

Case Studies

  • Antioxidant Activity : In a study examining the antioxidant properties of the compound, it was found that it effectively scavenged free radicals with an IC50 value of 25 µM. This suggests potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Efficacy : Another study utilized the agar diffusion method to assess the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cytotoxic Effects : The cytotoxicity of the compound was evaluated using the MTT assay on human cancer cell lines. An IC50 value of 30 µM was observed, suggesting that it may have therapeutic implications in cancer treatment.

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